![molecular formula C11H14O2 B14244801 [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol CAS No. 186191-65-1](/img/structure/B14244801.png)
[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropyl ring substituted with a 3-methoxyphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanone.
Reduction: [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S)-2-(2-Methoxyphenyl)cyclopropyl]methanol
- [(1S,2S)-2-(4-Methoxyphenyl)cyclopropyl]methanol
- [(1S,2S)-2-(3-Hydroxyphenyl)cyclopropyl]methanol
Uniqueness
[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol is unique due to its specific substitution pattern on the cyclopropyl ring
Properties
CAS No. |
186191-65-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(1S,2S)-2-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m1/s1 |
InChI Key |
XVVIUIRIUFPGAG-MWLCHTKSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@@H]2CO |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


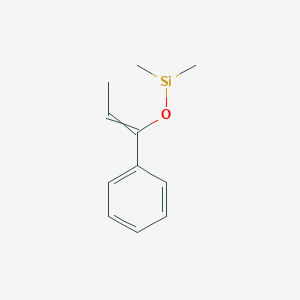

![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
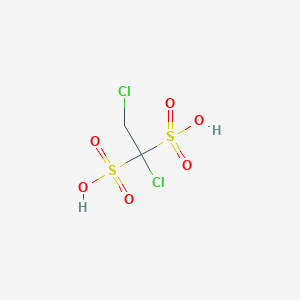

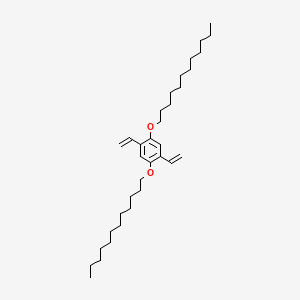
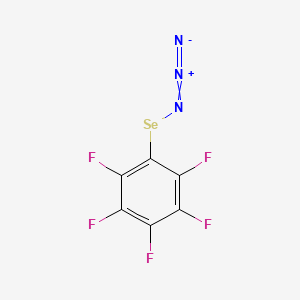

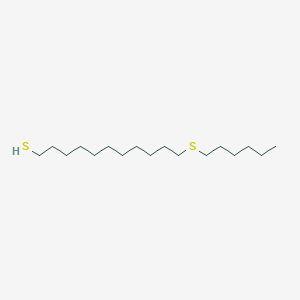
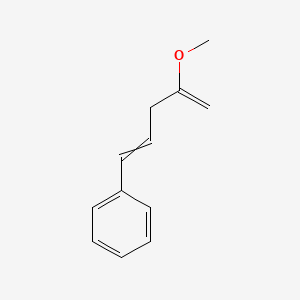
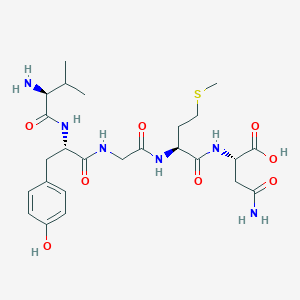
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
